molecular formula C15H11BrO B8386374 2-BromoDibenzosuberone

2-BromoDibenzosuberone

Cat. No.: B8386374
M. Wt: 287.15 g/mol
InChI Key: RETMCOLKYGSMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromodibenzosuberone is a brominated derivative of dibenzosuberone, a tricyclic compound comprising two benzene rings fused to a seven-membered cycloheptenone ring.

Properties

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

6-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one

InChI

InChI=1S/C15H11BrO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9H,5-6H2

InChI Key

RETMCOLKYGSMIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=O)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-bromodibenzosuberone and related dibenzosuberone derivatives:

Compound Substituents Bromine Position(s) Notable Properties/Applications
This compound Bromine at C2 2 Hypothesized enhanced electrophilicity due to electron-withdrawing bromine; potential intermediate in drug synthesis
3,7-Dibromo-5-(dimethylaminoethyloxyimino)-dibenzosuberone Bromine at C3/C7, dimethylaminoethyloxyimino at C5 3,7 Exhibits antipsychotic activity; structural modifications enhance receptor binding
1,7-Dibromo-5-(3-dimethylaminopropylidene)-dibenzosuberone Bromine at C1/C7, dimethylaminopropylidene at C5 1,7 Improved solubility and bioavailability due to amine substituents; explored in neurological studies
Dibenzosuberone (parent compound) No substituents Base structure; limited biological activity without functionalization

Key Findings:

Bromination Effects: Bromine at C2 (vs. Multi-brominated derivatives (e.g., 3,7-dibromo) show amplified steric hindrance, impacting binding affinity in biological systems .

Functional Group Synergy: Combining bromine with amine-containing groups (e.g., dimethylaminoethyloxyimino) enhances solubility and target specificity. For example, 3,7-dibromo derivatives with amine substituents demonstrate antipsychotic activity, likely due to dopamine receptor interactions .

Synthetic Utility : Brominated dibenzosuberones serve as intermediates for further functionalization. For instance, 2-bromo derivatives may undergo Suzuki-Miyaura coupling to introduce aryl groups, a strategy used in drug discovery .

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